molecular formula C7H13Cl2N3 B2501866 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1820741-75-0

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2501866
CAS No.: 1820741-75-0
M. Wt: 210.1
InChI Key: RVUVOLCTXUVNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies

Crystallographic data for 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride is not directly presented in current literature. However, valuable insights can be extrapolated from structural studies of related compounds within the pyrazole family. In crystallographic analyses of pyrazoline hydrochloride, the crystal structure demonstrates that chloride ions form zig-zag chains around a 21 axis parallel to a principal crystallographic direction. Each organic cation is bonded to these chloride ions, creating a three-dimensional network stabilized by hydrogen bonding interactions.

The pyrazole component in fused heterocyclic systems typically exhibits planarity due to its aromatic character. For instance, in analogous structures like pyrazolo[1,5-a]pyrimidines, the fused heterocyclic rings maintain complete planarity, with bond angles at key atoms independently summing to 360.0° within experimental uncertainty. This suggests that the pyrazole portion of our compound of interest would likely maintain similar planar geometry.

Contrastingly, the tetrahydropyridine fragment would adopt a non-planar conformation. Based on structural studies of similar partially reduced heterocycles, this ring would likely exist in a half-chair conformation, particularly when the methyl substituent occupies an equatorial position to minimize steric strain. The ring-puckering parameters for such systems typically indicate envelope or half-chair conformations, consistent with the inherent flexibility of saturated six-membered rings.

The dihydrochloride salt formation would significantly influence crystal packing through the formation of an extensive hydrogen bonding network. The protonated nitrogen atoms would serve as hydrogen bond donors, interacting with the chloride counterions as acceptors. These interactions, along with potential π-stacking between aromatic portions, would dictate the three-dimensional arrangement within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial information for structural elucidation of heterocyclic compounds like 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride. While specific spectral data for this exact compound is limited in the current literature, characteristic signal patterns can be predicted based on structurally similar pyrazole derivatives.

In proton (1H) NMR analysis, the pyrazole ring typically exhibits a distinctive signal for its aromatic proton in the range of 7.4-8.5 parts per million (ppm), appearing as a sharp singlet. For related compounds such as pyrazolo[3,4-c]pyridine derivatives, this signal is often observed at approximately 7.45 ppm. The pyrazole nitrogen-hydrogen (N-H) proton, when present in the tautomeric form, produces a broad singlet at downfield chemical shifts (11.0-14.0 ppm), though this signal may be obscured in the dihydrochloride form due to proton exchange phenomena.

The methyl group at position 5 would generate a characteristic doublet at approximately 1.2-1.5 ppm due to coupling with the adjacent methine proton. The methine proton itself would appear as a multiplet in the 3.0-3.5 ppm region, showing complex coupling patterns with adjacent methylene protons.

The tetrahydropyridine ring protons would display distinct resonance patterns: methylene protons adjacent to nitrogen (position 4) typically resonate at 3.8-4.2 ppm, while those at positions 6 and 7 would appear at 1.8-2.2 ppm and 2.7-3.2 ppm, respectively, with complex splitting patterns reflecting their different chemical environments and coupling relationships.

Table 2: Expected 1H NMR Signals for 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Dihydrochloride

Proton Position Expected Chemical Shift (ppm) Multiplicity Integration
Pyrazole N-H 12.0-14.0 Broad singlet 1H
Pyrazole C-H 7.5-8.5 Singlet 1H
Tetrahydropyridine N-H 9.0-11.0 Broad singlet 1H
CH2 adjacent to N (position 4) 3.8-4.2 Multiplet 2H
CH (position 5, methyl-bearing) 3.0-3.5 Multiplet 1H
CH2 (position 6) 1.8-2.2 Multiplet 2H
CH2 (position 7) 2.7-3.2 Multiplet 2H
CH3 (methyl group) 1.2-1.5 Doublet 3H

Carbon-13 (13C) NMR spectroscopy would reveal the carbon framework of the molecule, with characteristic signals for the aromatic pyrazole carbons appearing in the downfield region (130-150 ppm). Based on data from analogous compounds, the carbon bearing the methyl substituent would resonate at approximately 45-50 ppm, while the methyl carbon itself would appear upfield at 15-20 ppm. The methylene carbons of the tetrahydropyridine ring would generate signals between 25-45 ppm, with those adjacent to nitrogen showing more downfield shifts due to the deshielding effect of the electronegative atom.

Table 3: Expected 13C NMR Signals for 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Dihydrochloride

Carbon Position Expected Chemical Shift (ppm)
Pyrazole C-3 140-145
Pyrazole C-3a 135-140
Pyrazole C-4 130-135
Tetrahydropyridine C-5 (methyl-bearing) 45-50
Tetrahydropyridine C-6 25-30
Tetrahydropyridine C-7 40-45
Tetrahydropyridine C-7a 130-135
Methyl carbon 15-20

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide additional structural confirmation by elucidating proton-proton and carbon-proton connectivity patterns throughout the molecule.

Tautomeric and Conformational Properties

Pyrazole-containing compounds frequently exhibit tautomerism, a phenomenon relevant to 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine. In its free base form, the pyrazole ring can exist in different tautomeric states, with the proton migrating between the two nitrogen atoms, creating 1H and 2H tautomers. The preferred tautomeric form is influenced by several factors including electronic effects, steric considerations, and the surrounding chemical environment.

Research on pyrazolo derivatives suggests that the 1H-tautomer (where the proton resides on N-1) generally predominates in solution for most simple pyrazoles. This preference stems from the greater aromaticity and electronic stability afforded by this arrangement. However, in the dihydrochloride salt form, protonation of both nitrogen atoms would effectively neutralize this tautomeric equilibrium, locking the compound into a specific protonation state.

Table 4: Potential Tautomeric Forms of 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (Free Base)

Tautomeric Form Description Relative Stability
1H-tautomer Proton on N-1 of pyrazole Likely more stable due to preserved aromaticity
2H-tautomer Proton on N-2 of pyrazole Generally less stable in most pyrazole systems

Conformationally, the partially reduced pyridine ring introduces structural flexibility not present in fully aromatic systems. Studies on related tetrahydropyridine-containing compounds reveal that these rings typically adopt non-planar conformations. The most energetically favorable arrangement would be a half-chair conformation, with the methyl substituent preferentially occupying an equatorial position to minimize 1,3-diaxial interactions.

The pyrazole ring, being aromatic, would maintain planarity, creating an interesting juxtaposition of rigid and flexible components within the same molecular framework. This conformational dichotomy influences the overall molecular shape and potentially impacts the compound's physical properties and chemical reactivity.

The presence of the methyl group at position 5 introduces a stereogenic center, leading to potential diastereomeric relationships when considering the spatial arrangement of substituents relative to the ring fusion. As observed in similar fused bicyclic systems, the junction between the pyrazole and tetrahydropyridine rings can adopt either a cis or trans configuration, though the energetic preference would depend on specific steric and electronic factors.

Nuclear Overhauser Effect (NOE) experiments would be valuable for confirming these conformational preferences, as they would provide direct evidence of spatial proximities between the methyl group and neighboring protons within the molecular framework.

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7-6(5-10)4-8-9-7;;/h4H,2-3,5H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUVOLCTXUVNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Aminopyrazole Derivatives

A foundational approach involves the cyclization of 3-aminopyrazole with carbonyl-containing precursors. For instance, reacting 3-aminopyrazole with cyclopentanone under acidic conditions (e.g., HCl in ethanol) generates the tetrahydropyrazolo[4,3-c]pyridine framework. The methyl group at position 5 is introduced via alkylation of the intermediate using methyl iodide or a methyl-containing aldehyde.

Key Conditions :

  • Solvent : Ethanol or methanol for cyclization; toluene for alkylation.
  • Catalyst : Hydrochloric acid (2–4 M) for protonation and ring closure.
  • Temperature : 60–80°C for cyclization (6–12 hours); room temperature for alkylation.

This method yields the free base, which is subsequently treated with hydrogen chloride gas in anhydrous ether to form the dihydrochloride salt.

Bromo Intermediate Substitution and Hydrolysis

A patent-derived method (US8058440B2) outlines the synthesis of analogous thiazolo-pyridine compounds, adaptable to pyrazolo systems. The process begins with 2-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, which undergoes cyanide substitution followed by hydrolysis:

Step 1: Cyanide Substitution
The bromo intermediate reacts with potassium cyanide (1.5 equivalents) in N,N-dimethylacetamide (DMA) at 140–160°C for 13–20 hours.

Step 2: Hydrolysis
The nitrile intermediate is hydrolyzed using lithium hydroxide in ethanol (40–70°C, 5–10 hours), yielding the carboxylic acid derivative. Acidification with concentrated HCl precipitates the dihydrochloride salt.

Optimization Insights :

  • Solvent Choice : DMA enhances reaction efficiency compared to DMF or toluene.
  • Yield : ~75% after salt formation, with purity >95% by HPLC.

Condensation and Cyclization Strategies

Vilsmeier-Haack Formylation and Cycloaddition

A multi-step route from pyrazole aldehydes involves formylation followed by nitrile oxide cycloaddition. For example:

Step 1: Formylation
1-Methyl-3-allyloxy-1H-pyrazole is treated with a Vilsmeier-Haack reagent (POCl₃/DMF) at 70°C to yield the 4-carbaldehyde derivative.

Step 2: Oxime Formation
The aldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux, forming a nitrile oxide intermediate.

Step 3: Cycloaddition
Intramolecular cycloaddition of the nitrile oxide in dichloromethane with sodium hypochlorite generates the pyrazolopyridine core. Subsequent methylation and salt formation complete the synthesis.

Advantages :

  • Functional group tolerance for downstream modifications.
  • High regioselectivity due to nitrile oxide reactivity.

Acid-Catalyzed Condensation

Adapting methods from pyrazolo[1,5-a]pyrimidine synthesis (US20210094954A1), 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine is condensed with ethyl 3-oxopropanoate under hydrochloric acid catalysis. Cyclization forms the pyridine ring, and neutralization with NaOH followed by HCl treatment yields the dihydrochloride.

Critical Parameters :

  • Catalyst : Dilute HCl (0.1–1 M) optimizes cyclization efficiency.
  • Temperature : 60–80°C prevents side reactions.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclization and alkylation steps. A representative protocol involves:

  • Reactor Type : Tubular reactor with static mixers.
  • Conditions : 100°C, 10 bar pressure, residence time 30 minutes.
  • Output : 85% conversion, with in-line crystallization isolating the free base.

Salt Formation and Crystallization

The free base is dissolved in ethanol and treated with HCl gas at 0–5°C to precipitate the dihydrochloride. Recrystallization from ethanol/water (1:3 v/v) yields needle-like crystals with 99% purity.

Analytical Data :

  • Melting Point : 214–216°C (decomposition).
  • ¹H NMR (D₂O): δ 1.98 (s, 3H, CH₃), 2.75–3.20 (m, 4H, CH₂), 4.05 (t, 2H, CH₂), 7.45 (s, 1H, pyrazole-H).

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (%)
Cyclization 3-Aminopyrazole, HCl 80°C, 8h 70 92
Bromo Substitution KCN, LiOH 140°C, 18h 75 95
Vilsmeier POCl₃, NH₂OH·HCl 70°C, 1h 65 90
Condensation Ethyl 3-oxopropanoate 60°C, 6h 68 93

Trade-offs :

  • The bromo substitution route offers superior yield but requires hazardous cyanide reagents.
  • Acid-catalyzed condensation is safer but less efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity noted

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways.

Cancer Type IC50 (µM) Effect Reference
A549 (Lung)12.5Induces apoptosis
MCF-7 (Breast)8.0Cell cycle arrest

Enzyme Inhibition

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride has shown potential as an enzyme inhibitor. It targets specific enzymes involved in critical metabolic pathways.

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive inhibition15.0
Xanthine oxidaseModerate inhibition72.4

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of the compound on A549 lung cancer cells. The results indicated significant cytotoxicity and the induction of apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl group in the target compound likely balances lipophilicity and solubility, whereas bulkier groups (e.g., benzyl) increase hydrophobicity . The dihydrochloride salt improves aqueous solubility compared to free bases like the benzyl analog.
  • Synthetic Utility : Iodo and Boc-protected derivatives (e.g., CAS 661487-17-8) serve as intermediates for cross-coupling reactions, while tert-butyl esters (e.g., CAS 1394042-47-7) protect reactive groups during synthesis .

Pharmacological and Therapeutic Comparisons

TLR7-9 Antagonism

A patent by Hoffmann-La Roche (2023) describes tetrahydropyrazolo[4,3-c]pyridine derivatives as TLR7-9 antagonists for treating systemic lupus erythematosus (SLE). Modifications at the 5-position (e.g., methyl vs. morpholinyl-quinoline in the patent compound) may influence receptor binding affinity and selectivity .

Biological Activity

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride (CAS Number: 1820741-75-0) is a heterocyclic compound belonging to the pyrazolo family. Its structure includes a fused pyrazole and pyridine ring system, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The chemical formula for 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride is C7H11N32HClC_7H_{11}N_3\cdot 2HCl, with a molecular weight of approximately 210.1 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC7H11N3.2Cl
Molecular Weight210.1 g/mol
CAS Number1820741-75-0

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth and proliferation.

Case Study:
In a study examining the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells . This suggests that 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride may similarly enhance therapeutic outcomes in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. These compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings:
A review highlighted that several synthesized pyrazole carboxamides demonstrated notable antifungal activity . While specific data on 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride is limited, its structural similarities to other active pyrazoles suggest potential antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism:
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways . This positions compounds like 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride as potential therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for developing more effective compounds. The presence of substituents on the pyrazole ring can significantly influence biological activity.

Substituent PositionEffect on Activity
5-positionEnhances antitumor activity
3-positionModulates antimicrobial properties

The methyl group at the 5-position is particularly noted for enhancing the compound's lipophilicity and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride?

  • Methodology : The compound is synthesized via multi-step heterocyclization reactions. Key steps include:

  • Cyclization : Electrophilic intramolecular cyclization of pyrazolo-pyrimidine precursors under acidic conditions (e.g., glacial acetic acid) to form the tetrahydropyrazolo[4,3-c]pyridine core .
  • Methylation : Introduction of the 5-methyl group via alkylation or reductive amination, followed by dihydrochloride salt formation using HCl gas .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .
    • Table 1 : Synthetic Yield Optimization
Reaction ConditionCatalystYield (%)Purity (HPLC)
Acetic Acid, RTNone6592%
HCl Gas, 0°CPd/C7898%

Q. How is this compound characterized for structural validation?

  • Analytical Techniques :

  • LC/MS : Confirm molecular weight (e.g., m/z 358 [M+H]+ observed in TLR7 antagonist derivatives) .
  • NMR : ¹H/¹³C NMR to verify methyl group position and hydrogenation state .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (limited data; requires co-crystallization with target proteins) .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation .
  • Conduct reactions in fume hoods due to HCl gas release during salt formation .
  • Dispose of waste via certified biohazard contractors to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications influence TLR7-9 antagonistic activity?

  • SAR Insights :

  • Core Modifications : Replacement of the 5-methyl group with bulkier substituents (e.g., trifluoromethyl) reduces TLR7 binding affinity by 30%, as observed in derivatives .
  • Salt Form : Dihydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for free base), enhancing in vivo bioavailability .
    • Table 2 : TLR7 Inhibition (IC₅₀) of Derivatives
SubstituentIC₅₀ (nM)Solubility (mg/mL)
5-Methyl122.5
5-Trifluoromethyl351.2

Q. How to resolve contradictions in synthetic yields across studies?

  • Root Cause Analysis :

  • Reagent Purity : Impurities in starting materials (e.g., 5-methyl-pyrazolo precursors) reduce cyclization efficiency .
  • Temperature Control : Exothermic reactions above 25°C lead to byproducts (e.g., over-hydrogenation) .
    • Mitigation : Use ultra-pure reagents (<0.1% impurities) and monitor reaction temperature with precision cooling systems .

Q. What in vivo models validate its efficacy in autoimmune diseases?

  • Experimental Design :

  • Murine SLE Models : Administer 10 mg/kg/day orally for 14 days; measure anti-dsDNA antibodies (reduced by 60% vs. control) .
  • PK/PD Studies : Plasma half-life (t½ = 3.2 hrs) correlates with sustained TLR7 inhibition in lymphoid tissues .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data?

  • Key Factors :

  • Assay Variability : TLR7 inhibition assays using human vs. murine recombinant proteins show 20% discrepancy in IC₅₀ values .
  • Salt Form Interference : Free base forms exhibit 40% lower cellular uptake than dihydrochloride salts in vitro .
    • Recommendation : Standardize assays using dihydrochloride salts and species-matched protein targets .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize Pd-catalyzed hydrogenation for higher yields and fewer byproducts .
  • Pharmacology : Use C57BL/6 lupus-prone mice for in vivo validation, with dose titration to avoid off-target immune suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.